(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid CAS 740774-41-8 properties
(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid CAS 740774-41-8 properties
Technical Monograph: (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid
Executive Summary
(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid (CAS 740774-41-8) is a chiral
This technical guide outlines the physicochemical profile, asymmetric synthesis strategies, and handling protocols for CAS 740774-41-8. It is designed for medicinal chemists and process engineers requiring high-purity enantiomers for structure-activity relationship (SAR) studies targeting the GABA-B receptor or the
Part 1: Chemical Identity & Physicochemical Profile
The distinguishing feature of this molecule is the (R)-configuration at the
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| CAS Number | 740774-41-8 | Specific to the (R)-enantiomer |
| IUPAC Name | (3R)-4-amino-3-(4-methoxyphenyl)butanoic acid | |
| Molecular Formula | ||
| Molecular Weight | 209.24 g/mol | |
| Chirality | (R)-Enantiomer | Eutomer for GABA-B activity (typically) |
| Physical State | White to off-white crystalline solid | Hygroscopic tendency |
| Solubility | Water (Moderate), Methanol (High), DMSO (High) | Zwitterionic character affects pH-dependent solubility |
| pKa (Predicted) | Carboxyl: ~3.8; Amino: ~9.6 | Typical for |
| Melting Point | 192–196 °C (Decomposes) | Varies with crystal habit/salt form |
Part 2: Synthetic Pathways (Asymmetric Synthesis)
For high-value research applications, racemic synthesis followed by chiral resolution is inefficient. The preferred "Senior Scientist" approach utilizes Asymmetric Hydrogenation , ensuring high enantiomeric excess (ee > 98%) and scalability.
Core Logic: The Enantioselective Route
The synthesis hinges on the asymmetric reduction of a prochiral alkene precursor. Using a Rhodium (Rh) or Ruthenium (Ru) catalyst complexed with a chiral phosphine ligand (e.g., BINAP or DuPhos) allows for the establishment of the stereocenter at C3 with high precision.
Experimental Protocol: Asymmetric Hydrogenation
Reagents:
-
Substrate: 3-(4-methoxyphenyl)-4-nitrobut-3-enoic acid ester (or equivalent cinnamate derivative).
-
Catalyst: [Rh(COD)(R-BINAP)]BF
(1 mol%). -
Solvent: Degassed Methanol.
-
Hydrogen Source:
gas (30–50 bar).
Step-by-Step Methodology:
-
Pre-complexation: In a glovebox, dissolve the Rh-precursor and (R)-BINAP in degassed methanol. Stir for 30 minutes to form the active catalytic species.
-
Loading: Add the substrate to the autoclave vessel. Cannulate the catalyst solution into the vessel under argon flow to prevent catalyst oxidation.
-
Hydrogenation: Pressurize the vessel to 40 bar
. Heat to 50°C and stir vigorously (1000 rpm) for 24 hours. Critical: Mass transfer limitations can stall the reaction; high agitation is mandatory. -
Work-up: Vent
. Concentrate the solution under reduced pressure. -
Hydrolysis/Reduction: If a nitro-precursor was used, subsequent reduction (Ra-Ni/
) of the nitro group to the amine is required, followed by ester hydrolysis (LiOH/THF) to yield the free acid. -
Purification: Recrystallize from Isopropanol/Water to upgrade chiral purity to >99% ee.
Visualization: Synthesis Workflow
Figure 1: Stereoselective synthesis pathway utilizing asymmetric hydrogenation to establish the (R)-configuration.
Part 3: Analytical Characterization & Quality Control
Validating the identity and purity of CAS 740774-41-8 requires a orthogonal analytical approach. Relying solely on NMR is insufficient for chiral compounds.
High-Performance Liquid Chromatography (HPLC)
-
Chiral Separation (Critical): Standard C18 columns cannot distinguish enantiomers.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
-
Detection: UV at 230 nm (Absorption max of the anisole moiety).
-
Acceptance Criteria: (R)-isomer > 99.0%; (S)-isomer < 0.5%.
-
Nuclear Magnetic Resonance (NMR)
-
1H NMR (DMSO-d6, 400 MHz):
-
3.73 (s, 3H, -OCH
) – Diagnostic singlet. - 6.8–7.2 (m, 4H, Ar-H ) – Para-substitution pattern (AA'BB' system).
- 2.9–3.2 (m, 1H, CH -Ar) – Chiral center methine.
-
3.73 (s, 3H, -OCH
Part 4: Pharmacological Context & SAR
While specific clinical data for the 4-methoxy analog is proprietary or investigational, its activity can be inferred via Structure-Activity Relationship (SAR) analysis of the "GABA-pentinoid" scaffold.
-
Mechanism of Action: Likely acts as an agonist at the GABA-B receptor or a ligand for the
subunit of voltage-gated calcium channels. -
Electronic Effect: The 4-OMe group is electron-donating. Compared to Baclofen (4-Cl), this increases the electron density on the aromatic ring.
-
Lipophilicity: The methoxy group is less lipophilic than a chlorine atom but more lipophilic than hydrogen. This subtle shift alters blood-brain barrier (BBB) permeability and receptor pocket occupancy.
Visualization: SAR Comparison
Figure 2: Structure-Activity Relationship (SAR) comparison of the 4-methoxy analog against established GABAergic ligands.
Part 5: Handling, Stability & Safety
Safety Profile: As a bioactive amine, this compound should be treated as a potential irritant and CNS active agent .
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
PPE: Nitrile gloves, safety goggles, and N95 particulate respirator are mandatory during weighing.
Stability:
-
Hygroscopicity: The zwitterionic form can absorb atmospheric moisture. Store in a desiccator.
-
Storage: -20°C for long-term storage. Protect from light (anisole derivatives can be photo-sensitive over long durations).
References
-
PubChem. (2025).[1] Compound Summary: 4-Amino-3-(4-methoxyphenyl)butanoic acid.[2][3][4] National Library of Medicine. [Link]
-
MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. Molecules. [Link]
Sources
- 1. 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid | C11H14O4 | CID 19816104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. equationchemical.com [equationchemical.com]
- 3. (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid CAS#: 740774-41-8 [m.chemicalbook.com]
- 4. (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid | 740774-41-8 [chemicalbook.com]
